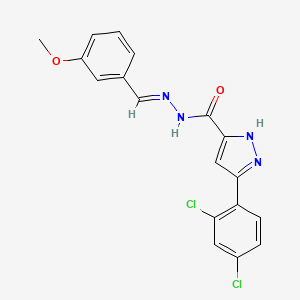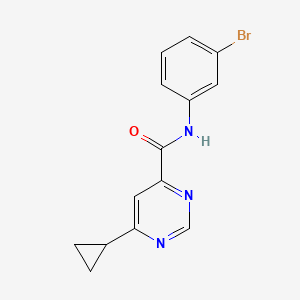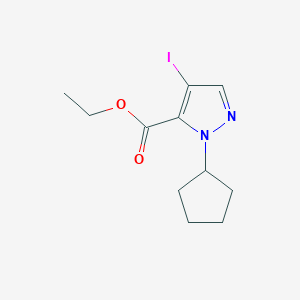![molecular formula C18H22N2O5 B2494448 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-73-5](/img/structure/B2494448.png)
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves catalyzed amide coupling and subsequent formation processes. For instance, Magata et al. (2017) describe the enantioselective synthesis of a similar compound, employing Pd-catalyzed amide coupling with vinyl triflate followed by oxazole formation, highlighting the importance of maintaining optical purity throughout the synthesis process (Magata et al., 2017). Gabriele et al. (2006) outline a synthesis involving tandem oxidative aminocarbonylation of a triple bond followed by intramolecular conjugate addition, showcasing the role of catalytic conditions in directing the synthesis pathway (Gabriele et al., 2006).
Molecular Structure Analysis
The study of molecular structures often employs spectroscopic techniques and crystallography. The structure of compounds with similar frameworks has been elucidated through X-ray diffraction, demonstrating features such as the orientation of carbonyl groups and the stabilization of structures through hydrogen bonding (Vasu et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving the compound often focus on transformations under specific conditions. For example, the Dimroth rearrangement discussed by Albert (1970) shows how basic conditions can lead to isomerization, providing insights into the compound's reactive adaptability (Albert, 1970).
Physical Properties Analysis
Investigations into physical properties encompass melting points, solubility, and spectroscopic characteristics, aiding in the identification and application of the compound. Specific methodologies, such as Microwave Assisted Organic Synthesis (MAOS), have been applied to synthesize analogs, with detailed analysis of melting points and yields, as illustrated by Insani et al. (2015) (Insani et al., 2015).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate has been used in enantioselective synthesis. For instance, a study demonstrated the synthesis of a similar compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, via a palladium-catalyzed amide coupling leading to oxazole formation. This method was applied in synthesizing macrocyclic azole peptides without racemization, highlighting the compound's potential in precise, chirally controlled syntheses (Magata et al., 2017).
Inhibitors Development
- Another application is in the development of potent and selective inhibitors, such as in the case of 11β-hydroxysteroid dehydrogenase type 1 enzyme. Here, a related compound was synthesized and labeled with carbon-13 and carbon-14 for drug metabolism, pharmacokinetics, and bioanalytical studies. This indicates its utility in pharmacological research and drug development (Latli et al., 2017).
Structural Analysis
- The compound's derivatives have been used in crystal structure studies. For example, research on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed insights into the stability of its structure through intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding molecular interactions and designing new materials or drugs (Vasu et al., 2004).
Total Synthesis of Natural Products
- The compound has been employed in the total synthesis of natural products, like bistratamides G and H. This involves synthesizing key building blocks and subsequently forming linear tris-heterocyclic peptides. This showcases its role in synthesizing complex natural products, which has implications in drug discovery and organic chemistry (Yonezawa et al., 2005).
Diastereoselective Synthesis
- The compound is also used in diastereoselective synthesis processes. A study highlighted the synthesis of 2-oxazoline-4-carboxylates with high diastereoselectivity, which is significant for creating compounds with specific stereochemistry, essential in pharmaceuticals and fine chemicals (Suga et al., 1994).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)14(16-19-15(12(3)25-16)17(21)23-4)20-18(22)24-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPSWTVKWPPEH-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)
![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2494379.png)
![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)



